2-(4-(Azetidin-3-yl)piperazin-1-yl)ethanol trihydrochloride
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Overview
Description
2-(4-(Azetidin-3-yl)piperazin-1-yl)ethanol trihydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a piperazine ring substituted with an azetidine group and an ethanol moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of solvents such as tetrahydrofuran (THF) and bases like triethylamine (TEA) to facilitate the reaction . The final product is then purified and converted to its trihydrochloride salt form.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional steps such as crystallization and recrystallization to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-(4-(Azetidin-3-yl)piperazin-1-yl)ethanol trihydrochloride can undergo various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The piperazine and azetidine rings can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve halogenating agents or nucleophiles under controlled conditions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethanol group can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups into the piperazine or azetidine rings.
Scientific Research Applications
2-(4-(Azetidin-3-yl)piperazin-1-yl)ethanol trihydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential interactions with biological targets.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of 2-(4-(Azetidin-3-yl)piperazin-1-yl)ethanol trihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-(Azetidin-3-yl)piperazin-1-yl)pyrimidine hydrochloride
- 2-(4-(Azetidin-3-yl)piperazin-1-yl)ethoxyethanol dihydrochloride
Uniqueness
2-(4-(Azetidin-3-yl)piperazin-1-yl)ethanol trihydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and interactions with biological targets .
Properties
Molecular Formula |
C9H22Cl3N3O |
---|---|
Molecular Weight |
294.6 g/mol |
IUPAC Name |
2-[4-(azetidin-3-yl)piperazin-1-yl]ethanol;trihydrochloride |
InChI |
InChI=1S/C9H19N3O.3ClH/c13-6-5-11-1-3-12(4-2-11)9-7-10-8-9;;;/h9-10,13H,1-8H2;3*1H |
InChI Key |
BJHXCOURSBAQDT-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCO)C2CNC2.Cl.Cl.Cl |
Origin of Product |
United States |
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